

Application Notes and Protocols for In Vivo Studies with Talviraline (HBY 097)

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Compound of Interest

Compound Name: Talviraline

Cat. No.: B1681227

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and experimental protocols for in vivo studies of **Talviraline** (also known as HBY 097), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The information is based on preclinical evaluations of this compound.

Overview of Talviraline

Talviraline is a quinoxaline derivative that has demonstrated high potency against HIV-1 replication in various cell lines and in fresh human peripheral blood lymphocytes and macrophages.^[1] It acts by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme, a critical step in the viral life cycle. Preclinical studies have indicated a favorable safety profile and good oral bioavailability in animal models, making it a candidate for further development.^[1]^[2]

Recommended Dosage for In Vivo Studies

The following tables summarize the pharmacokinetic parameters of **Talviraline** observed in preclinical studies in mice and dogs, which can be used as a guide for dose selection in further in vivo research.

Table 1: Pharmacokinetics of Talviraline in Mice

Parameter	Oral Administration (10 mg/kg)	Intravenous Administration (1 mg/kg)
Maximum Concentration (Cmax)	0.8 µg/mL	1.2 µg/mL
Time to Cmax (Tmax)	1 hour	Not Applicable
Half-life (t _{1/2})	2.5 hours	2 hours
Bioavailability	~60%	Not Applicable

Table 2: Pharmacokinetics of Talviraline in Dogs

Parameter	Oral Administration (2 mg/kg)	Intravenous Administration (0.5 mg/kg)
Maximum Concentration (Cmax)	0.5 µg/mL	0.9 µg/mL
Time to Cmax (Tmax)	2 hours	Not Applicable
Half-life (t _{1/2})	4 hours	3.5 hours
Bioavailability	~70%	Not Applicable

Note: These values are derived from preclinical studies and may vary depending on the specific animal strain, age, and health status. It is recommended to perform pilot studies to determine the optimal dosage for your specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for conducting in vivo pharmacokinetic studies of **Talviraline** in mice and dogs.

Animal Models

- Mice: Female NMRI mice (8-10 weeks old)
- Dogs: Male and female Beagle dogs (1-2 years old)

Materials

- **Talviraline** (HBY 097)
- Vehicle for oral administration: 0.5% (w/v) carboxymethylcellulose (CMC) in water
- Vehicle for intravenous administration: 5% (v/v) ethanol, 45% (v/v) propylene glycol, and 50% (v/v) water
- Blood collection supplies (e.g., heparinized tubes)
- Analytical equipment for drug concentration measurement (e.g., HPLC)

Experimental Procedure for Pharmacokinetic Studies

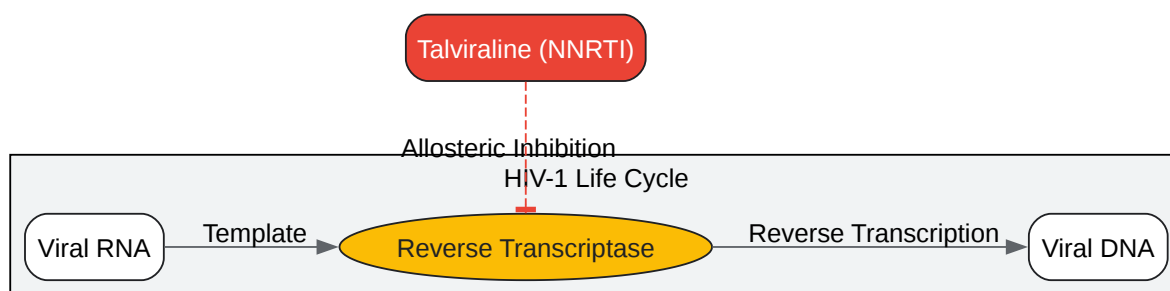
- **Animal Acclimation:** Acclimate animals to the housing conditions for at least one week prior to the experiment.
- **Fasting:** Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
- **Drug Administration:**
 - **Oral (p.o.):** Administer **Talviraline** suspended in 0.5% CMC solution by oral gavage at the desired dose (e.g., 10 mg/kg for mice, 2 mg/kg for dogs).
 - **Intravenous (i.v.):** Administer **Talviraline** dissolved in the appropriate vehicle via a suitable vein (e.g., tail vein for mice, cephalic vein for dogs) at the desired dose (e.g., 1 mg/kg for mice, 0.5 mg/kg for dogs).
- **Blood Sampling:**
 - Collect blood samples (approximately 0.2 mL for mice, 1 mL for dogs) into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration.
- **Plasma Preparation:** Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

- **Sample Analysis:** Analyze the plasma samples to determine the concentration of **Talviraline** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- **Pharmacokinetic Analysis:** Calculate the pharmacokinetic parameters (C_{max} , T_{max} , $t_{1/2}$, bioavailability) from the plasma concentration-time data using appropriate software.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Talviraline

The following diagram illustrates the mechanism of action of **Talviraline** as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

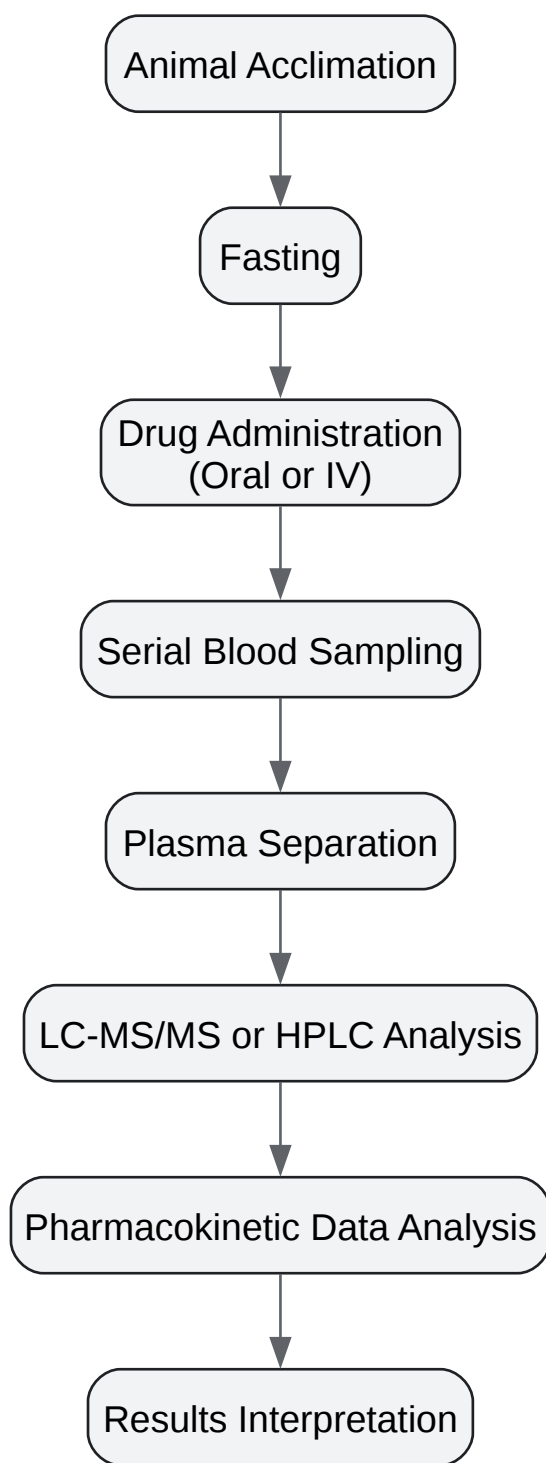


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Caption: Mechanism of **Talviraline** as an NNRTI.

General Workflow for In Vivo Pharmacokinetic Study

The diagram below outlines a typical experimental workflow for an in vivo pharmacokinetic study.



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Caption: General workflow for an in vivo pharmacokinetic study.

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References

- 1. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly drug-resistant HIV-1 clinical isolates are cross-resistant to many antiretroviral compounds in current clinical development - PMC [pmc.ncbi.nlm.nih.gov]
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